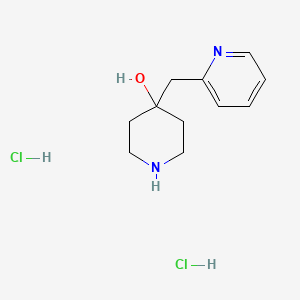

4-(Pyridin-2-ylmethyl)piperidin-4-ol dihydrochloride

Description

Properties

IUPAC Name |

4-(pyridin-2-ylmethyl)piperidin-4-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.2ClH/c14-11(4-7-12-8-5-11)9-10-3-1-2-6-13-10;;/h1-3,6,12,14H,4-5,7-9H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXTGNPBHDQHBLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(CC2=CC=CC=N2)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-2-ylmethyl)piperidin-4-ol dihydrochloride typically involves the reaction of piperidine derivatives with pyridine derivatives under specific conditions. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-2-ylmethyl)piperidin-4-ol dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The pyridin-2-ylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields ketones or aldehydes, while reduction can yield various reduced derivatives.

Scientific Research Applications

4-(Pyridin-2-ylmethyl)piperidin-4-ol dihydrochloride is used in a variety of scientific research applications, including:

Chemistry: As a building block in the synthesis of more complex molecules.

Biology: In studies involving enzyme inhibition and receptor binding.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Pyridin-2-ylmethyl)piperidin-4-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical features of 4-(Pyridin-2-ylmethyl)piperidin-4-ol dihydrochloride and related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Substituents | Solubility Enhancement Strategy |

|---|---|---|---|---|---|---|

| This compound | Not explicitly provided† | C11H17Cl2N2O | ~278.18 (calculated) | Piperidin-4-ol | Pyridin-2-ylmethyl | Dihydrochloride salt |

| 4-(Pyridin-2-yl)piperidin-4-ol dihydrochloride | 18728-61-5 | C10H15Cl2N2O | 265.15 | Piperidin-4-ol | Pyridin-2-yl | Dihydrochloride salt |

| 4-(3-Pyridinyl)-4-piperidinol dihydrochloride hydrate | Not provided | C10H18Cl2N2O2 | 269.17 | Piperidin-4-ol | Pyridin-3-yl | Dihydrochloride salt + hydration |

| 1-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol | Not provided | C31H31N3O2 | 489.61 | Piperidin-4-ol | Quinolin-3-yl, naphthyloxypropyl | Free base (no salt) |

| 5-(Piperidin-4-yl)pyrimidin-2-ol dihydrochloride | 1803607-30-8 | C9H14Cl2N4O | 265.15 | Piperidin-4-yl | Pyrimidin-2-ol | Dihydrochloride salt |

Key Observations :

Pharmacological and Receptor Activity

Selectivity and Potency

The compound 1-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol () serves as a benchmark for receptor interactions:

- 5-HT1F Antagonism: Exhibits a Ki of 47 nM for 5-HT1F and negligible activity at 5-HT1A, highlighting the role of the quinolin-3-yl group in receptor specificity .

- Nonspecific Effects: At concentrations ≥3 μM, it inhibits luminescence assays nonspecifically, underscoring the importance of dose optimization in pharmacological studies .

However, the pyridin-2-ylmethyl substituent may alter receptor affinity compared to bulkier groups like quinolin-3-yl.

cAMP Modulation

- 5-HT1F Agonism/Antagonism: Piperidin-4-ol derivatives linked to 5-HT1F receptors modulate cAMP levels. For example, the antagonist 1-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol increases cAMP in human beta cells, while agonists like LY344864 reduce it .

General Approaches

- Salt Formation : Conversion of free bases to dihydrochloride salts using hydrochloric acid is standard to enhance solubility, as demonstrated for similar piperidine derivatives .

- Functionalization: Alkylation and protection/deprotection strategies (e.g., using di-tert-butyl dicarbonate) are common for introducing substituents, as seen in the synthesis of 4-tert-butoxy aminomethyl piperidin-4-ol derivatives .

Case Study: 4-(Pyridin-3-yl)piperidin-4-ol Hydrochloride

Industrial and Regulatory Considerations

- Purity and Applications: Analogous compounds like 1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidin-4-ol dihydrochloride (CAS 1426290-49-4) are marketed with ≥95% purity for use in pesticides, pharmaceuticals, and agrochemicals .

- Safety and Compliance : Regulatory guidelines (e.g., REACH, ISO) emphasize rigorous toxicity profiling, though specific data for the target compound are absent in the evidence .

Biological Activity

4-(Pyridin-2-ylmethyl)piperidin-4-ol dihydrochloride is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This compound is characterized by its ability to interact with specific molecular targets, leading to a range of biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure

The compound features a piperidine ring substituted with a pyridine moiety, which contributes to its biological activity. The presence of hydroxyl and dihydrochloride groups enhances its solubility and reactivity.

Research indicates that this compound acts through multiple mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, thereby modulating metabolic pathways.

- Receptor Binding : The compound can bind to various receptors, influencing cellular signaling pathways and responses.

Antimicrobial Properties

One of the primary areas of research has focused on the antimicrobial properties of this compound. Studies have demonstrated its effectiveness against various pathogens, including Mycobacterium tuberculosis:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 6.3 to 23 µM against selected strains, indicating potent antimicrobial activity .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Various analogs have been synthesized and tested for their ability to inhibit cancer cell proliferation:

- Inhibitory Concentration (IC50) : Some derivatives have shown IC50 values as low as 1.6 µM against specific cancer cell lines, suggesting significant anticancer activity .

Study 1: Antimycobacterial Activity

In a high-throughput screening study involving approximately 100,000 compounds, several derivatives of the piperidine series were identified for their anti-M. tuberculosis activity. The study highlighted the importance of structural modifications in enhancing potency while maintaining favorable physicochemical properties .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis was conducted on various analogs of the compound, revealing that specific substitutions could enhance biological activity while reducing toxicity. For example, modifications at the 4-position of the piperidine ring significantly impacted the MIC values against M. tuberculosis .

Research Applications

The versatility of this compound extends beyond antimicrobial and anticancer applications:

- Drug Development : Its potential as a lead compound in drug development is being explored, particularly for neurological disorders due to its interaction with central nervous system receptors.

- Material Science : The compound is also utilized in the synthesis of new materials and as an intermediate in industrial applications.

Data Summary

Q & A

Basic: What safety protocols are critical when handling 4-(Pyridin-2-ylmethyl)piperidin-4-ol dihydrochloride in laboratory settings?

Answer:

- Ventilation & PPE: Use fume hoods for synthesis/purification steps and wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation or skin contact due to potential irritancy .

- Emergency Measures: For skin exposure, immediately rinse with water for 15 minutes; for eye contact, use an eyewash station. Ingestions require medical consultation .

- Waste Disposal: Follow institutional guidelines for halogenated organic waste.

Basic: How can synthesis of this compound be optimized for higher yield and purity?

Answer:

- Reagent Selection: Use pyridine-2-ylmethyl precursors with activated leaving groups (e.g., chloride) for efficient coupling to piperidin-4-ol. Catalytic bases like triethylamine improve reaction kinetics .

- Purification: Employ column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) to isolate the dihydrochloride salt .

- Monitoring: Track reaction progress via TLC (UV-active spots) or HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .

Advanced: Which analytical techniques resolve structural ambiguities in this compound?

Answer:

- X-ray Crystallography: Use SHELX programs (e.g., SHELXL) to determine absolute stereochemistry and hydrogen-bonding networks. High-resolution data (>1.0 Å) are critical for accurate refinement .

- NMR Spectroscopy: Assign ¹H/¹³C peaks using 2D experiments (COSY, HSQC) to distinguish piperidine/pyridine ring conformers. D₂O exchange confirms labile protons (e.g., -OH) .

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (±2 ppm) and detects trace impurities .

Advanced: How do structural modifications impact its pharmacological activity?

Answer:

- Pyridine Substitution: Introducing electron-withdrawing groups (e.g., Cl) at the pyridine 4-position enhances binding to serotonin receptors (e.g., 5-HT1F) by modulating π-π stacking .

- Piperidine Functionalization: Adding methyl groups to the piperidine nitrogen increases lipophilicity, improving blood-brain barrier penetration in CNS studies .

- Salt Forms: Dihydrochloride salts improve aqueous solubility for in vivo assays compared to free bases .

Basic: What impurities are common in its synthesis, and how are they identified?

Answer:

- Byproducts: Unreacted pyridinylmethyl intermediates or overalkylated piperidine derivatives may form. Monitor via HPLC (retention time shifts) .

- Degradation Products: Hydrolysis under acidic conditions can yield pyridine-2-carboxylic acid; use LC-MS to detect m/z 122.1 fragments .

- Residual Solvents: GC-MS identifies traces of dichloromethane or THF (limit: <500 ppm per ICH guidelines) .

Advanced: How to reconcile conflicting bioactivity data across studies?

Answer:

- Assay Standardization: Control variables like cell line (e.g., HEK293 vs. primary islets), agonist concentrations (e.g., 5-HT at 0.1–10 nM), and incubation times .

- Orthogonal Validation: Confirm receptor binding (radioligand assays) with functional cAMP GloSensor assays to rule out off-target effects .

- Meta-Analysis: Use cheminformatics tools (e.g., PubChem BioActivity) to compare IC₅₀ values across studies and identify outlier methodologies .

Basic: What purification methods are optimal for this compound?

Answer:

- Solvent Pairing: Recrystallize from ethanol/water (4:1 v/v) to remove polar byproducts. For non-polar impurities, use hexane/ethyl acetate .

- Ion-Exchange Chromatography: Separate dihydrochloride salts from free bases using Dowex 50WX4 resin and elute with 2M HCl .

- Lyophilization: For hygroscopic batches, freeze-dry aqueous solutions to stabilize the salt form .

Advanced: Can computational modeling predict its target interactions?

Answer:

- Docking Studies: Use AutoDock Vina with 5-HT1F receptor structures (PDB: 7WAV) to simulate binding poses. Focus on key residues (e.g., Asp3.32 for salt bridges) .

- MD Simulations: GROMACS runs (100 ns) assess stability of piperidine ring conformers in lipid bilayers .

- QSAR Models: Train models on analogs (e.g., 4-(4-methylpiperazinyl)aniline derivatives) to predict logP and pKa .

Basic: What storage conditions ensure compound stability?

Answer:

- Temperature: Store at –20°C in airtight, light-resistant vials to prevent hydrolysis .

- Desiccation: Use silica gel packs in containers to minimize humidity-induced degradation .

- Stability Monitoring: Perform quarterly HPLC analyses to detect decomposition (>95% purity threshold) .

Advanced: Which models evaluate its in vivo efficacy and toxicity?

Answer:

- Rodent Studies: NSG mice with STZ-induced diabetes assess glucose tolerance post-islet transplantation. Measure plasma insulin via ELISA .

- Toxicity Screening: Zebrafish embryos (FET assay) detect developmental defects at 1–10 µM concentrations .

- Pharmacokinetics: LC-MS/MS quantifies compound levels in plasma and tissues after IP administration (20 mg/kg) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.